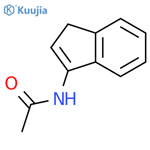

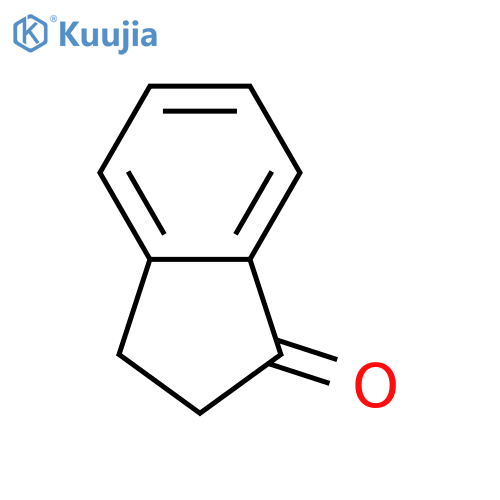

Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)

2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 1-Indanone

- A-HYDRINDONE

- ALPHA-HYDRINDON

- ALPHA-HYDRINDONE

- AKOS 92310

- 2,3-Dihydro-1H-inden-1-one

- 2,3-DIHYDROINDEN-1-ONE

- 1-OXOINDANE

- 1-OXOHYDRINDENE

- 1,3-dihydro-1-oxo-2H-indene

- 1-Hydroindone

- 1-INDENONE

- 1-Indone

- 1-oxo-2,3,dihydroinden

- 1-OXOINDAN

- 1-oxo-indane

- 2,3-dihydro-1-1H-indenone

- cis-indanone

- IDO

- I-Indanone

- Indan-1-one

- INDANONE

- Indone

- α-Hydrindone

- 1-Ketohydrindene

- [ "" ]

- DTXSID1058892

- PS-5770

- Indan-1-one (1-Indanone)

- alpha-Indanone

- EINECS 201-470-1

- Indenone, dihydro-

- 2,3-Dihydro-1-indenone

- 1-Indanone, purum, >=98.0% (GC)

- BP-12824

- 1ON

- F0001-2126

- SCHEMBL24746

- BCP19847

- SY001380

- 1-Indanone, ReagentPlus(R), >=99%

- 1-OXOBENZOCYCLOPENTANE

- I0013

- HY-W004333

- Hydrindone

- bmse000496

- Indan-1-one, Alpha-Indanone

- PB48801

- AH-034/32845037

- Z104495974

- FT-0607937

- SCHEMBL3694431

- NSC 2581

- .alpha.-Indanone

- EN300-21403

- V7021Y717I

- AMY3674

- I-0700

- UNII-V7021Y717I

- RASAGILINE METABOLITE, INDANONE

- 1H-INDAN-1-ONE

- MFCD00003785

- CHEBI:17404

- 1H-Inden-1-one, 2,3-dihydro-

- AKOS000119606

- CCG-321650

- indan-1-on

- indanone (1)

- Q15906439

- InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H

- AC-2464

- STK290968

- 1-Indanone, Vetec(TM) reagent grade, 98%

- s9346

- CS-W004333

- NSC2581

- Indanone (VAN)

- AI3-11798

- dihydro-inden-1-one

- .alpha.-Hydrindone

- 83-33-0

- NSC-2581

- 30286-23-8

- indane-1-one

- 2,3-dihydro-inden-1-one

- C01504

- Indanone-(1)

- 1-Indanone (8CI)

- 2,3-Dihydro-1H-inden-1-one (ACI)

- Indanone (7CI)

- α-Indanone

- NS00038249

- DB-019218

- 2,3-dihydro-1H-inden-1-one

-

- MDL: MFCD00003785

- インチ: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2

- InChIKey: QNXSIUBBGPHDDE-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2C1=CC=CC=2

- BRN: 507957

計算された属性

- せいみつぶんしりょう: 132.057515g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 132.057515g/mol

- 単一同位体質量: 132.057515g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 10

- 複雑さ: 151

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.103 g/mL at 25 °C(lit.)

- ゆうかいてん: 38-40 °C (lit.)

- ふってん: 243-245 °C(lit.)

- フラッシュポイント: 華氏温度:231.8°f< br / >摂氏度:111°C< br / >

- 屈折率: 1.5610 (estimate)

- ようかいど: 6.5g/l

- すいようせい: 6.5 g/L (20 C)

- PSA: 17.07000

- LogP: 1.81550

- ようかいせい: 水に微溶解し、エタノール、エチルエーテル、アセトン、トリクロロメタン、石油エーテルに溶解する。

- じょうきあつ: 0.0±0.4 mmHg at 25°C

2,3-dihydro-1H-inden-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22

- セキュリティの説明: S22; S24/25; S36; S26

-

危険物標識:

- TSCA:Yes

- リスク用語:R22

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- 包装等級:II; III

- セキュリティ用語:4.1

2,3-dihydro-1H-inden-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044450-25g |

1-Indanone |

83-33-0 | 98% | 25g |

¥60.00 | 2024-07-28 | |

| Ambeed | A125094-100g |

2,3-Dihydro-1H-inden-1-one |

83-33-0 | 98% | 100g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-21403-2.5g |

2,3-dihydro-1H-inden-1-one |

83-33-0 | 95% | 2.5g |

$27.0 | 2023-09-16 | |

| eNovation Chemicals LLC | K12936-5g |

1-INDANONE |

83-33-0 | >95% | 5g |

$495 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59740-25g |

1-Indanone |

83-33-0 | 98% | 25g |

¥66.0 | 2023-09-07 | |

| Apollo Scientific | OR6561-10g |

Indan-1-one |

83-33-0 | 98% | 10g |

£14.00 | 2023-04-14 | |

| Enamine | EN300-21403-0.1g |

2,3-dihydro-1H-inden-1-one |

83-33-0 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Ambeed | A125094-1kg |

2,3-Dihydro-1H-inden-1-one |

83-33-0 | 98% | 1kg |

$257.0 | 2025-02-20 | |

| Ambeed | A125094-10g |

2,3-Dihydro-1H-inden-1-one |

83-33-0 | 98% | 10g |

$8.0 | 2025-02-20 | |

| TRC | I499900-500 g |

1-Indanone |

83-33-0 | 500g |

505.00 | 2021-08-04 |

2,3-dihydro-1H-inden-1-one 合成方法

ごうせいかいろ 1

1.2 Reagents: Water Solvents: Dichloromethane ; cooled

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Solvents: Chloroform ; rt

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

1.2 Reagents: Hydrogen ; 0.5 h, rt

1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ; 16 h, rt

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

1.2 Solvents: Dichloromethane ; 18 h, rt

ごうせいかいろ 20

ごうせいかいろ 21

ごうせいかいろ 22

ごうせいかいろ 23

ごうせいかいろ 24

ごうせいかいろ 25

ごうせいかいろ 26

ごうせいかいろ 27

ごうせいかいろ 28

ごうせいかいろ 29

ごうせいかいろ 30

ごうせいかいろ 31

ごうせいかいろ 32

ごうせいかいろ 33

ごうせいかいろ 34

ごうせいかいろ 35

ごうせいかいろ 36

ごうせいかいろ 37

1.2 8 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Solvents: Diethyl ether

ごうせいかいろ 38

ごうせいかいろ 39

ごうせいかいろ 40

ごうせいかいろ 41

2,3-dihydro-1H-inden-1-one Raw materials

- Benzenepropanoic acid, β-hydroxy-2-iodo-α-methylene-, methyl ester

- N-(2,3-dihydroinden-1-ylidene)hydroxylamine

- 2-Ethenylbenzaldehyde

- 2-Iodostyrene

- N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide

- Benzene, 1,1'-(oxydi-1-propyne-3,1-diyl)bis-

- Indane

- 3-Phenylpropionic acid

- 4-phenylbutan-2-one

- 2-(2-Carboxyethyl)benzoic acid

- Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester)

- N-acetyl-3-amino-1H-indene

- Silane, [(2,3-dihydro-1H-inden-1-yl)oxy]trimethyl-

- Benzenepropanoic acid, 2-bromo-b-hydroxy-a-methylene-, methylester

- 2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-naphthalen-2-ylacetamide

- 1-Indanol

- 3-chloropropanoyl chloride

- Indene

2,3-dihydro-1H-inden-1-one Preparation Products

2,3-dihydro-1H-inden-1-one サプライヤー

2,3-dihydro-1H-inden-1-one 関連文献

-

Naseem Ahmed,Gulab Khushalrao Pathe,Sohan Jheeta RSC Adv. 2015 5 63095

-

Christine Baudequin,Jean-Christophe Plaquevent,Christophe Audouard,Dominique Cahard Green Chem. 2002 4 584

-

Christine Baudequin,Jean-Christophe Plaquevent,Christophe Audouard,Dominique Cahard Green Chem. 2002 4 584

-

Javier Francos,Sergio E. García-Garrido,Javier Borge,Francisco J. Suárez,Victorio Cadierno RSC Adv. 2016 6 6858

-

Xiangqian Kong,Jie Qin,Zeng Li,Adina Vultur,Linjiang Tong,Enguang Feng,Geena Rajan,Shien Liu,Junyan Lu,Zhongjie Liang,Mingyue Zheng,Weiliang Zhu,Hualiang Jiang,Meenhard Herlyn,Hong Liu,Ronen Marmorstein,Cheng Luo Org. Biomol. Chem. 2012 10 7402

-

Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298

-

7. Stereoselective benzylic hydroxylation of 2-substituted indanes using toluene dioxygenase as biocatalystNigel I. Bowers,Derek R. Boyd,Narain D. Sharma,Peter A. Goodrich,Melanie R. Groocock,A. John Blacker,Paul Goode,Howard Dalton J. Chem. Soc. Perkin Trans. 1 1999 1453

-

José C. J. M. D. S. Menezes RSC Adv. 2017 7 9357

-

9. Characterization of the indan-1-one keto–enol systemElizabeth A. Jefferson,James R. Keeffe,A. Jerry Kresge J. Chem. Soc. Perkin Trans. 2 1995 2041

-

Tomá? Pospí?il,Aneesh Tazhe Veetil,Lovely Angel Panamparambil Antony,Petr Klán Photochem. Photobiol. Sci. 2008 7 625

2,3-dihydro-1H-inden-1-oneに関する追加情報

Exploring the Versatile Applications and Properties of 2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0)

2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0), also known as indan-1-one, is a versatile organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This bicyclic ketone, characterized by its unique five-membered ring fused to a benzene ring, serves as a crucial intermediate in the synthesis of various fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). Its molecular structure, C9H8O, offers a balance of reactivity and stability, making it a valuable building block in organic synthesis.

The growing interest in 2,3-dihydro-1H-inden-1-one derivatives stems from their wide-ranging applications. Researchers and manufacturers frequently search for "indan-1-one synthesis," "CAS 83-33-0 uses," and "2,3-dihydro-1H-inden-1-one price" due to its relevance in developing novel compounds. The compound's ability to undergo various chemical transformations, such as aldol condensation, Michael addition, and reduction reactions, makes it indispensable in creating complex molecular architectures.

In the pharmaceutical sector, 2,3-dihydro-1H-inden-1-one serves as a precursor for several drug candidates. Recent studies highlight its role in developing anti-inflammatory, antimicrobial, and anticancer agents. The surge in searches for "indan-1-one in drug discovery" reflects the scientific community's focus on leveraging this scaffold for therapeutic innovation. Additionally, its derivatives have shown promise in addressing neurodegenerative diseases, aligning with current healthcare trends targeting aging populations.

The fragrance and flavor industry extensively utilizes 2,3-dihydro-1H-inden-1-one due to its woody, amber-like odor profile. Perfumers value its stability and ability to enhance scent longevity, making it a popular choice for premium fragrances. Online queries such as "indan-1-one in perfumery" and "CAS 83-33-0 fragrance applications" demonstrate the compound's commercial significance in this sector. With consumers increasingly seeking sustainable and long-lasting scents, the demand for this ingredient continues to rise.

From a chemical perspective, 2,3-dihydro-1H-inden-1-one exhibits interesting physical properties. It typically appears as a colorless to pale yellow liquid with a melting point of 40-42°C and a boiling point of 243-245°C. These characteristics, combined with its moderate solubility in organic solvents, make it practical for various industrial processes. Laboratory technicians often search for "2,3-dihydro-1H-inden-1-one solubility" and "indan-1-one handling precautions" when working with this compound.

The synthesis of 2,3-dihydro-1H-inden-1-one typically involves the oxidation of indane or Friedel-Crafts acylation of benzene derivatives. Modern green chemistry approaches have focused on developing more sustainable production methods, responding to searches for "eco-friendly indan-1-one synthesis." These advancements align with the chemical industry's push toward environmentally responsible manufacturing processes.

Market analysis reveals steady growth in the 2,3-dihydro-1H-inden-1-one market, driven by increasing demand from end-use industries. Suppliers and buyers frequently inquire about "CAS 83-33-0 suppliers" and "indan-1-one market trends," indicating robust commercial interest. The compound's global availability and reasonable production costs contribute to its widespread use across different regions.

Quality control remains paramount when working with 2,3-dihydro-1H-inden-1-one. Analytical techniques such as GC-MS, HPLC, and NMR spectroscopy ensure product purity, addressing common queries like "indan-1-one purity testing." Stringent quality standards are particularly important for pharmaceutical applications where impurity profiles can significantly impact final product safety and efficacy.

Looking ahead, research continues to explore new applications for 2,3-dihydro-1H-inden-1-one and its derivatives. The compound's versatility positions it as a key player in developing advanced materials, including organic semiconductors and liquid crystals. These emerging applications respond to technological trends and search queries about "indan-1-one in material science," showcasing its potential beyond traditional uses.

In conclusion, 2,3-dihydro-1H-inden-1-one (CAS No. 83-33-0) represents a multifaceted chemical with diverse industrial applications. Its importance spans pharmaceuticals, fragrances, and specialty chemicals, making it a compound of enduring relevance. As research uncovers new possibilities and industries evolve, this bicyclic ketone will likely maintain its status as a valuable synthetic intermediate and functional material component.

83-33-0 (2,3-dihydro-1H-inden-1-one) 関連製品

- 615-13-4(2,3-dihydro-1H-inden-2-one)

- 16214-27-0(Indan-1,2-dione)

- 17496-14-9(2-methylindan-1-one)

- 2040-14-4(2'-Methylpropiophenone)

- 826-73-3(6,7,8,9-tetrahydro-5H-benzo7annulen-5-one)

- 4593-38-8(5-Methyl-1-indanone)

- 485-47-2(Ninhydrin)

- 1707-95-5(Bindone)

- 529-34-0(1,2,3,4-tetrahydronaphthalen-1-one)

- 2107-69-9(5,6-Dimethoxy-1-indanone)